molecular formula C14H12F2N4O2 B10944207 2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B10944207
M. Wt: 306.27 g/mol
InChI Key: OCSYMZYBMBSMBC-UHFFFAOYSA-N
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Description

2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The compound consists of an oxadiazole ring fused with a pyrazole ring, and a difluoromethoxyphenyl group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For example, the reaction of 4-(difluoromethoxy)benzohydrazide with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The difluoromethoxy group and the oxadiazole ring play crucial roles in binding to these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

Molecular Formula

C14H12F2N4O2

Molecular Weight

306.27 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethylpyrazol-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H12F2N4O2/c1-8-11(7-20(2)19-8)13-18-17-12(22-13)9-3-5-10(6-4-9)21-14(15)16/h3-7,14H,1-2H3

InChI Key

OCSYMZYBMBSMBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN=C(O2)C3=CC=C(C=C3)OC(F)F)C

Origin of Product

United States

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